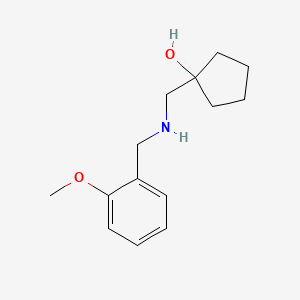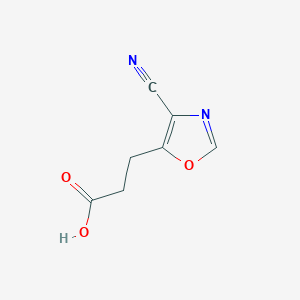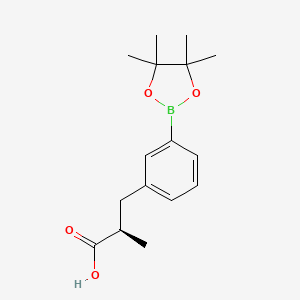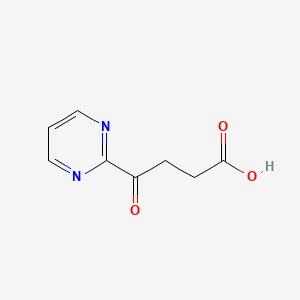
2,2',2''-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves multiple steps, starting from readily available precursors. The process typically includes the following steps:
Formation of the tetraazacyclododecane core: This step involves the cyclization of linear precursors under specific conditions to form the tetraazacyclododecane ring.
Functionalization of the core:
Final modifications: The addition of the hydroxy and diphosphonopropyl groups is carried out in the final steps, often involving selective protection and deprotection strategies to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The process is designed to minimize waste and ensure the consistent quality of the final product.
化学反应分析
Types of Reactions
2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.
Substitution: The acetic acid groups can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of carbonyl groups results in alcohols.
科学研究应用
2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves its ability to form stable complexes with metal ions. This property is attributed to the presence of multiple donor atoms (nitrogen and oxygen) in its structure, which can coordinate with metal ions. The compound’s reactivity and specificity are influenced by the spatial arrangement of these donor atoms and the overall geometry of the molecule.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a similar ability to form stable metal complexes.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with additional donor atoms, providing enhanced binding properties.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A compound with a similar tetraazacyclododecane core but different functional groups.
Uniqueness
2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is unique due to the presence of hydroxy and diphosphonopropyl groups, which enhance its reactivity and specificity in forming complexes. These functional groups also provide additional sites for chemical modifications, making the compound versatile for various applications.
属性
分子式 |
C24H48N6O14P2 |
|---|---|
分子量 |
706.6 g/mol |
IUPAC 名称 |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[(3-hydroxy-3,3-diphosphonopropyl)-methylamino]butylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C24H48N6O14P2/c1-26(7-4-24(38,45(39,40)41)46(42,43)44)6-3-2-5-25-20(31)16-27-8-10-28(17-21(32)33)12-14-30(19-23(36)37)15-13-29(11-9-27)18-22(34)35/h38H,2-19H2,1H3,(H,25,31)(H,32,33)(H,34,35)(H,36,37)(H2,39,40,41)(H2,42,43,44) |
InChI 键 |
WYPQHGUUXJVXPF-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCCNC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)CCC(O)(P(=O)(O)O)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)





![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)

![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)


